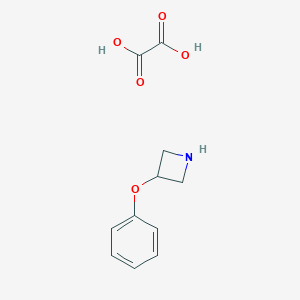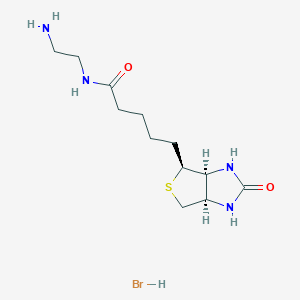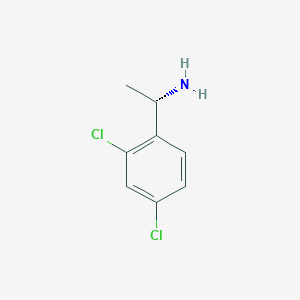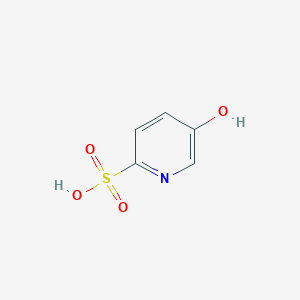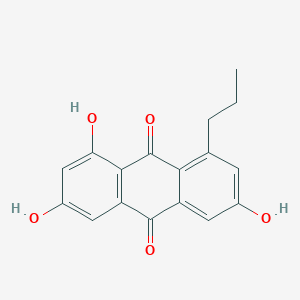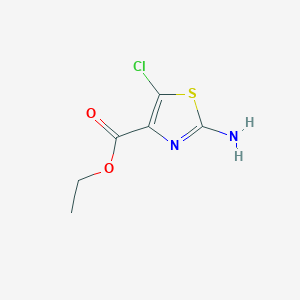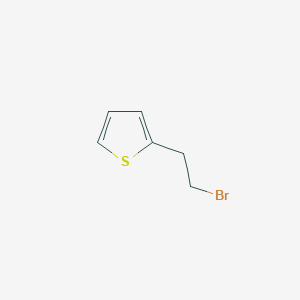
Myelopeptides
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelopeptides are small peptides that are naturally produced by the bone marrow. They play a significant role in regulating the immune system and hematopoiesis, the process of blood cell formation. Myelopeptides are synthesized through a unique process that involves the enzymatic cleavage of larger proteins. In recent years, there has been a growing interest in the scientific community to explore the potential applications of myelopeptides in various fields, including medicine, biotechnology, and agriculture.
Mechanism of Action
The exact mechanism of action of myelopeptides is still not fully understood. However, recent research has suggested that they may work by interacting with various receptors on immune cells, such as T cells and B cells. This interaction can lead to the activation or suppression of these cells, depending on the specific myelopeptide involved.
Biochemical and Physiological Effects:
Myelopeptides have been found to have several biochemical and physiological effects. They can modulate the production of various cytokines, which are proteins that regulate the immune system's response to infection and inflammation. They can also stimulate the production of various types of immune cells, such as neutrophils and macrophages. In addition, myelopeptides have been shown to have antioxidant and antimicrobial properties, which make them potentially useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using myelopeptides in lab experiments is that they are naturally occurring peptides, which means that they are less likely to cause adverse effects compared to synthetic compounds. In addition, myelopeptides are relatively easy to synthesize using standard laboratory techniques. However, one of the main limitations of using myelopeptides in lab experiments is that they are not well-characterized, and their exact mechanism of action is still not fully understood. This can make it challenging to design experiments that target specific biological pathways.
Future Directions
There are several future directions for research on myelopeptides. One of the most promising areas of research is in the development of myelopeptide-based therapeutics for the treatment of autoimmune diseases. Another potential application is in the development of myelopeptide-based vaccines, which could be used to prevent or treat various infectious diseases. In addition, there is growing interest in exploring the potential applications of myelopeptides in biotechnology and agriculture, such as in the development of new crop varieties with improved disease resistance.
Conclusion:
Myelopeptides are a fascinating class of naturally occurring peptides that have several potential applications in scientific research. While much is still unknown about their exact mechanism of action, recent research has shed some light on their various biochemical and physiological effects. With further research, myelopeptides could become an important tool in the fight against various diseases and in the development of new biotechnological applications.
Synthesis Methods
The synthesis of myelopeptides involves the enzymatic cleavage of larger proteins, such as myeloperoxidase and lactoferrin, which are found in the bone marrow. The cleavage is carried out by proteases, such as elastase and cathepsin G, which are also present in the bone marrow. The resulting peptides are then further processed to yield the final myelopeptides. The exact mechanism of this process is still not fully understood, but recent research has shed some light on the various enzymes involved.
Scientific Research Applications
Myelopeptides have been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of immunology. Myelopeptides have been shown to have immunomodulatory effects, meaning that they can regulate the immune system's response to various stimuli. This makes them potentially useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
CAS RN |
137833-32-0 |
|---|---|
Product Name |
Myelopeptides |
Molecular Formula |
C35H48N6O8 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H48N6O8/c1-21(2)17-26(39-31(44)25(36)18-23-11-6-4-7-12-23)32(45)37-20-29(43)38-27(19-24-13-8-5-9-14-24)34(47)41-16-10-15-28(41)33(46)40-30(22(3)42)35(48)49/h4-9,11-14,21-22,25-28,30,42H,10,15-20,36H2,1-3H3,(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t22-,25-,26+,27+,28+,30+/m1/s1 |
InChI Key |
GJQDTIRGBUXHLF-PKNHJBQWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N)O |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Other CAS RN |
137833-32-0 |
sequence |
FLGFPT |
synonyms |
MP-1 peptide MP-2 peptide MP-3 peptide myelopeptide (SAP) myelopeptide 1 myelopeptide 2 myelopeptide 3 myelopeptides myelopid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)

